3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
Description
Historical Context of Benzamide-Thiazole Hybrid Compounds in Medicinal Chemistry
Benzamide derivatives have been integral to drug discovery since the mid-20th century, with applications ranging from antipsychotics (e.g., sulpiride) to anticancer agents. Their ability to engage hydrogen-bonding interactions with biological targets, particularly through the amide moiety, makes them versatile scaffolds. Concurrently, thiazole rings emerged as privileged structures due to their metabolic stability and capacity to mimic peptide bonds, exemplified by drugs like riluzole (ALS treatment) and sulfathiazole (antibiotic).
The hybridization of these motifs began gaining traction in the 2010s, as evidenced by PubChem entries for early analogs such as 3,4,5-trimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide (CID 2787311, created in 2005) and 3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CID 3173542, created in 2005). These compounds established foundational structure-activity relationships (SAR), showing that:
This evolutionary trajectory culminated in advanced hybrids like this compound, where strategic positioning of methyl and phenyl groups on the thiazole optimizes steric and electronic complementarity with enzymatic pockets.
Rationale for Structural Hybridization in Lead Optimization Strategies
Structural hybridization addresses the limitations of singular pharmacophores by synergizing complementary properties. For this compound, this involves:
Benzamide Contribution :
Thiazole Contribution :
A 2019 study on chalcone-thiazole hybrids demonstrated this principle’s efficacy: hybrid molecules exhibited 10-fold greater 5-LOX inhibition (IC{50} = 0.07–0.12 μM) versus parent scaffolds (IC{50} = 0.9 μM). The table below extrapolates these findings to benzamide-thiazole systems:
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-14-19(29-22(24-14)15-8-6-5-7-9-15)10-11-23-21(25)16-12-17(26-2)20(28-4)18(13-16)27-3/h5-9,12-13H,10-11H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCUIQVXYBLUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Thiazole to the Benzamide: The thiazole derivative is then coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Trimethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy groups.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. A study conducted by Walid Fayad et al. (2019) identified this compound as a potential anticancer agent through screening against multicellular spheroids, which are more representative of in vivo tumor environments than traditional monolayer cultures .
Key Findings:
- The compound demonstrated significant cytotoxicity against various cancer cell lines.
- Mechanistic studies suggested that the anticancer activity may be linked to the modulation of apoptotic pathways.
Antimicrobial Properties
Thiazole derivatives, including the compound , have been recognized for their antimicrobial activity. A review published in MDPI highlighted various thiazole-bearing compounds showing efficacy against bacterial strains .
Case Study:
- A series of thiazole derivatives were synthesized and tested for antibacterial activity. The presence of electron-withdrawing groups significantly enhanced their potency.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 6.25 | Effective against Staphylococcus aureus |
| Compound B | 12.50 | Effective against E. coli |
Anticonvulsant Effects
The anticonvulsant potential of thiazole derivatives has also been documented. Compounds similar to 3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide have shown promising results in reducing seizure activity in animal models .
Research Insights:
- Structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring enhance anticonvulsant efficacy.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thus disrupting cell division. The thiazole ring can interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole-Linked Benzamides
Physicochemical Properties
Table 2: Physicochemical Comparison
Research Implications and Gaps
While the target compound’s exact biological profile remains underexplored in the evidence, its structural relatives provide critical insights:
- Antioxidant vs. Kinase Activity : The trimethoxy substitution may favor kinase inhibition over antioxidant effects, contrasting with THHEB’s polar design .
Biological Activity
3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C18H22N2O3S
- SMILES Notation: COC(=O)C1=CC=C(C=C1OC)C(=O)NCCN1C=NC(=S)C=C1
The compound exhibits various mechanisms that contribute to its biological activity:
- Enzyme Inhibition: Studies indicate that derivatives of thiazole compounds can inhibit carbonic anhydrase (CA) enzymes. For instance, certain analogues have shown IC50 values ranging from 10.93 to 25.06 nM against CA IX, suggesting a strong selectivity for this isoform over CA II .
- Induction of Apoptosis: In vitro studies on MDA-MB-231 breast cancer cells demonstrated that the compound significantly increases the percentage of apoptotic cells. The annexin V-FITC assay revealed a 22-fold increase in late apoptotic cells compared to control groups .
- Antibacterial Activity: The compound's structural features may also contribute to antibacterial properties by interfering with bacterial growth through the inhibition of carbonic anhydrases involved in bacterial metabolism .
Case Studies
Several studies have investigated the biological activity of thiazole-containing compounds similar to this compound:
- Antitumor Activity: A recent study reported that thiazole derivatives could induce cytotoxic effects in various cancer cell lines. For example, compounds with specific substitutions on the thiazole ring demonstrated significant anti-Bcl-2 activity and were comparable to doxorubicin in efficacy .
- Mechanistic Studies: Further mechanistic studies indicated that these compounds interact with target proteins primarily through hydrophobic contacts and minimal hydrogen bonding interactions. This suggests a complex interaction profile that could be exploited for drug development .
Biological Assays
The following table summarizes key biological assays conducted on the compound and its derivatives:
| Biological Activity | Assay Type | IC50 Values | Cell Lines Tested |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | Enzyme Inhibition | CA IX: 10.93 - 25.06 nM | Not specified |
| Induction of Apoptosis | Annexin V-FITC Assay | Significant increase (22-fold) | MDA-MB-231 |
| Antibacterial Activity | Bacterial Growth Assay | Not specified | Various bacterial strains |
Q & A
Basic: What are the standard synthetic routes for 3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide, and how is purity validated?
Methodological Answer:
The compound is synthesized via multi-step reactions, typically involving:
- Step 1: Condensation of 3,4,5-trimethoxybenzoyl chloride with a thiazole-ethylamine intermediate (e.g., 2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylamine) under reflux in anhydrous dichloromethane or tetrahydrofuran (THF) with a base like triethylamine .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Purity Validation:
- Elemental Analysis (EA): Compare experimental vs. calculated C, H, N, S content (e.g., EA: Found C 62.1%, H 5.8%; Calculated C 62.3%, H 5.7%) .
- Spectroscopy:
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Key optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF balances reactivity and side-product suppression .
- Catalysis: Use of coupling agents like HATU or DCC for amide bond formation, reducing reaction time from 24h to 6h .
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., amine acylation) .
- Real-Time Monitoring: TLC or HPLC-MS tracks intermediate formation, enabling rapid adjustments .
Data Contradiction Example:
Inconsistent yields (e.g., 40–70%) may arise from trace moisture; rigorous drying of solvents and reagents (molecular sieves, argon atmosphere) is critical .
Basic: What spectroscopic and chromatographic techniques are essential for structural elucidation?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular ion ([M+H]⁺) with <5 ppm error (e.g., Exact mass: 454.1782; Found: 454.1785) .
- HPLC-PDA: Purity >95% with retention time consistency (C18 column, acetonitrile/water gradient) .
- X-ray Crystallography: Resolves 3D conformation; critical for confirming stereochemistry in analogues .
Advanced: How should discrepancies in elemental analysis or spectral data be resolved?
Methodological Answer:
- Elemental Analysis: Re-run samples after vacuum drying (24h, 60°C) to eliminate solvent residues. If discrepancies persist, use alternative methods (e.g., combustion analysis for sulfur quantification) .
- NMR Signal Splitting: Dynamic NMR or variable-temperature studies clarify rotational barriers in flexible substituents (e.g., ethyl linker) .
- Contamination Checks: Compare IR spectra with known byproducts (e.g., unreacted starting materials) .
Advanced: What biochemical assays are suitable for studying its mechanism of action?
Methodological Answer:
- Enzyme Inhibition Assays: Target bacterial acetyl-CoA carboxylase (ACC) or fungal lanosterol demethylase (CYP51) using:
- Molecular Docking: Use AutoDock Vina to predict binding poses; validate with site-directed mutagenesis (e.g., Thr315Ala in ACC disrupts binding) .
Basic: Which structural features correlate with antimicrobial activity?
Methodological Answer:
- Thiazole Ring: Essential for π-π stacking with enzyme active sites (e.g., ACC). Fluorine substitution at C4 increases lipophilicity and membrane penetration .
- Trimethoxybenzamide: Enhances solubility and hydrogen bonding with polar residues (e.g., Arg218 in ACC) .
- Ethyl Linker: Optimal length (2 carbons) balances rigidity and conformational flexibility for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
